molecular formula C23H22N2O6 B2850215 methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758703-53-6

methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2850215
CAS No.: 758703-53-6
M. Wt: 422.437
InChI Key: QAGSTWWQZBECMR-UHFFFAOYSA-N
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Description

The compound methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative characterized by:

  • A furan-2-ylmethyl substituent at position 6, introducing oxygen-based aromaticity.
  • A 3-methoxyphenyl group at position 4, providing electron-donating effects.
  • A methyl ester at position 3 and a 7-methyl group, contributing to lipophilicity.

Properties

IUPAC Name

methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-13-10-17-19(22(26)25(13)12-16-8-5-9-30-16)18(14-6-4-7-15(11-14)28-2)20(21(24)31-17)23(27)29-3/h4-11,18H,12,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGSTWWQZBECMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with potential biological activities. This article aims to summarize its biological effects, focusing on anti-inflammatory and anticancer properties, as well as its mechanism of action based on existing literature.

Chemical Structure and Properties

The compound is characterized by a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities. The presence of various substituents such as furan and methoxy groups contributes to its pharmacological profile.

Anti-inflammatory Activity

Research indicates that derivatives of pyrano[3,2-c]pyridine exhibit significant anti-inflammatory effects. In a study evaluating a series of pyrano[3,2-c]quinoline analogues, the compounds demonstrated the ability to inhibit cytokine release, particularly tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) in human peripheral blood mononuclear cells (hPBMC) assays. The structure–activity relationship suggested that specific substitutions on the aromatic ring are crucial for enhancing anti-inflammatory activity .

Anticancer Activity

The anticancer potential of this class of compounds has been extensively studied. For instance, certain pyrano[3,2-c]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. In vitro studies indicated that these compounds could disrupt tumor vasculature and exhibit cytotoxicity against various cancer cell lines. The mechanism involves inhibition of tubulin polymerization and modulation of apoptotic pathways, making them attractive candidates for further development in cancer therapy .

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Cytokine Inhibition : The compound's ability to inhibit TNF-α and IL-6 suggests a role in modulating inflammatory responses.
  • Apoptosis Induction : Evidence points to its capacity to induce apoptosis in cancer cells through pathways involving caspases.
  • Vascular Disruption : Similar compounds have been reported to interfere with tumor blood supply by disrupting endothelial functions.

Case Studies

Several studies have highlighted the efficacy of pyrano[3,2-c]pyridine derivatives:

  • Study on Cytotoxicity : A series of compounds were tested against various cancer cell lines (e.g., P388 leukemia). Results showed significant cytotoxic effects with IC50 values indicating potent activity against these cells .
  • Anti-inflammatory Evaluation : Compounds were assessed for their ability to reduce inflammation markers in animal models, demonstrating reduced swelling and pain response in treated groups compared to controls .

Scientific Research Applications

The compound methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.

Anticancer Activity

Recent studies have shown that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of pyrano-pyridine have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted that certain analogs could effectively target specific cancer pathways, leading to decreased cell proliferation and increased apoptosis rates in vitro .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that similar pyrano-pyridine derivatives possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. A case study demonstrated that a related compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds within this chemical class. Studies have suggested that this compound could modulate neuroinflammatory pathways and protect against oxidative stress in neuronal cells. This property is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research shows that incorporating such compounds into device architectures can enhance performance metrics such as efficiency and stability .

Drug Delivery Systems

The compound's solubility and stability profile suggest potential use in drug delivery systems. By modifying its structure or combining it with polymers, researchers can create nanoparticles capable of targeted drug delivery, improving therapeutic outcomes while minimizing side effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AnticancerPyrano-pyridine derivativesInduction of apoptosis in cancer cell lines
AntimicrobialSimilar pyrano-pyridinesEffective against Staphylococcus aureus
NeuroprotectivePyrano-pyridinesModulation of neuroinflammatory pathways

Table 2: Potential Applications in Material Science

Application TypeDescriptionPotential Benefits
Organic ElectronicsUse in OLEDs and OPVsEnhanced efficiency and stability
Drug Delivery SystemsTargeted delivery mechanismsImproved therapeutic outcomes

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Substituents and Their Impact
Compound Name / Evidence ID Position 4 Substituent Position 6 Substituent Key Electronic Features
Target Compound 3-Methoxyphenyl Furan-2-ylmethyl Electron-donating methoxy; oxygen-rich furan
3z 4-Methoxyphenyl H Para-methoxy enhances resonance stabilization
Ethyl 2-amino-4-(2-fluorophenyl)... 2-Fluorophenyl Phenethyl Fluorine increases electronegativity and lipophilicity
Compound in Phenyl Thiophen-3-yl Thiophene introduces sulfur-based aromaticity
Compound in Furan-3-yl Pyridin-3-ylmethyl Pyridine nitrogen enables hydrogen bonding

Key Observations :

  • The 3-methoxyphenyl group in the target compound offers meta-substitution, reducing steric hindrance compared to para-substituted analogs (e.g., 3z) .
  • Fluorophenyl substituents () increase polarity and metabolic stability compared to methoxy groups .

Physicochemical Properties

Table 2: Comparative Physical Data
Property Target Compound (Inferred) 3z Compound Compound
Melting Point (°C) ~200–220 (estimated) 241–243 Not reported 159–152
logP (Lipophilicity) ~3.5–4.0 Not reported 4.30 Not reported
Hydrogen Bond Donors 2 (amino, ester) 2 2 1 (amino)
Polar Surface Area (Ų) ~65–70 Not reported 65.03 Not reported

Key Observations :

  • The target compound’s methyl ester and methoxy group balance lipophilicity (logP ~3.5–4.0), similar to the fluorophenyl analog (logP 4.30) .
  • Higher melting points in para-substituted analogs (e.g., 3z at 241–243°C) suggest stronger crystal packing due to symmetric substitution .

Spectroscopic and Structural Insights

  • IR Spectroscopy : The ester carbonyl (C=O) in the target compound is expected near 1700 cm⁻¹, aligning with analogs in (e.g., 3z at 1695 cm⁻¹) .
  • ¹H NMR : Distinct signals include:
    • Methoxy protons at δ 3.7–3.8 ppm.
    • Furan protons at δ 6.3–7.4 ppm (aromatic region).
    • Methyl groups at δ 1.2–2.5 ppm.
  • X-ray Crystallography: While direct data are lacking, notes that SHELX software is widely used for resolving similar fused heterocycles .

Preparation Methods

Stepwise Cyclization with β-Ketoesters

A representative protocol involves:

  • Formation of the Knoevenagel Adduct : 3-Methoxybenzaldehyde reacts with malononitrile in ethanol catalyzed by piperidine to yield 2-(3-methoxybenzylidene)malononitrile.
  • Michael Addition : The adduct undergoes a Michael addition with ethyl acetoacetate in the presence of ammonium acetate, forming a β-ketoester intermediate.
  • Cyclization : The intermediate reacts with 2-(furan-2-ylmethylamino)pyridine under reflux in acetic acid, leading to cyclization and subsequent esterification with methanol to yield the target compound.

Optimization Notes :

  • Prolonged reaction times (8–12 hours) are required for complete cyclization.
  • Yields range from 65–75%, with by-products arising from incomplete esterification or dehydration.

Multicomponent Reactions (MCRs)

MCRs offer a streamlined route by combining three or more reactants in a single pot. For this compound, a three-component reaction (3-CR) involving 3-hydroxy-pyridine, 3-methoxybenzaldehyde, and methyl cyanoacetate has been reported.

One-Pot Synthesis in Ionic Liquids

A green chemistry approach utilizes the ionic liquid [BMIM]BF₄ as both solvent and catalyst:

  • Reactants : 3-Hydroxy-6-(furan-2-ylmethyl)pyridine, 3-methoxybenzaldehyde, and methyl cyanoacetate.
  • Conditions : Stirred at 80°C for 2 hours.
  • Work-Up : Precipitation with ice-water followed by recrystallization from ethanol.

Key Advantages :

  • Yield : 85–92%.
  • Regioselectivity : The ionic liquid enhances electronic interactions, favoring the formation of the pyrano[3,2-c]pyridine scaffold over competing pathways.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A solvent-free protocol for the target compound involves:

Microwave-Mediated Cyclocondensation

  • Reactants : 3-Methoxybenzaldehyde, malononitrile, methyl acetoacetate, and 2-(furan-2-ylmethyl)amine.
  • Catalyst : Piperazine (10 mol%).
  • Conditions : Irradiated at 150 W, 120°C, for 15 minutes.
  • Outcome : 95% yield with >99% purity by HPLC.

Mechanistic Insight :
Microwave energy facilitates rapid enolization and cyclization, minimizing side reactions such as decarboxylation.

Green Chemistry Approaches

Aqueous-Phase Synthesis

A water-mediated method employs:

  • Reactants : Same as in MCRs.
  • Catalyst : Diammonium hydrogen phosphate (10 mol%).
  • Conditions : Reflux at 100°C for 4 hours.
  • Yield : 78–82%.

Environmental Impact :

  • Reduces organic solvent use by 90%.
  • Catalyst recyclable for up to five cycles without loss of activity.

Comparative Analysis of Methods

Method Conditions Time Yield Purity
Traditional Cyclization Acetic acid, reflux 12 h 65–75% 90–95%
MCR in Ionic Liquid [BMIM]BF₄, 80°C 2 h 85–92% 97–99%
Microwave-Assisted Solvent-free, 120°C 15 min 95% >99%
Green Aqueous Synthesis Water, reflux 4 h 78–82% 92–95%

Mechanistic Considerations

The formation of the pyrano[3,2-c]pyridine core proceeds via:

  • Knoevenagel Condensation : Generates the α,β-unsaturated nitrile.
  • Michael Addition : The nitrile attacks the β-ketoester, forming a tetrahedral intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen, followed by aromatization.

Steric effects from the 3-methoxyphenyl and furan-2-ylmethyl groups necessitate precise temperature control to avoid regiochemical deviations.

Q & A

Q. Key factors affecting yield :

  • Reaction time : Extended reflux (>6 hours) improves cyclization but risks side reactions.
  • Solvent polarity : Methanol enhances solubility of intermediates, while ethanol may reduce byproduct formation .

What spectroscopic techniques are critical for structural confirmation?

Q. Basic

  • ¹H NMR : Assign signals for substituents (e.g., methoxy groups at δ 3.7–3.8 ppm, furan protons at δ 6.3–7.4 ppm). Integration ratios confirm substituent stoichiometry .
  • IR : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., [M⁺] peak matching calculated mass) .

Example ¹H NMR data (from analogous compounds):

Proton EnvironmentChemical Shift (δ, ppm)
Methoxy (OCH₃)3.72–3.85
Furan C–H6.30–7.42
Pyridine NH₂6.90–7.10 (broad)

How can computational methods optimize synthesis design?

Q. Advanced

  • Reaction path search : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Solvent/catalyst screening : Molecular docking simulations identify optimal catalysts (e.g., trisodium citrate) and solvent systems by modeling interaction energies .

Case study : Computational prediction of furan-2-ylmethyl group orientation during cyclization, validated via X-ray crystallography .

How are hydrogen bonding patterns analyzed in crystallography?

Q. Advanced

  • Graph set analysis : Classifies hydrogen bonds (e.g., D = donor, A = acceptor) into patterns (e.g., R₂²(8) rings). For this compound, NH₂ groups form intermolecular bonds with carbonyl oxygen, stabilizing the crystal lattice .
  • SHELX refinement : Resolves ambiguities in X-ray data (e.g., twinning, disorder) to generate accurate thermal ellipsoid models .

How do substituents like furan-2-ylmethyl influence reactivity?

Q. Advanced

  • Electron donation : The furan ring’s oxygen atom enhances electron density at the pyridine core, facilitating nucleophilic attacks (e.g., in amidation reactions) .
  • Steric effects : Bulky substituents at position 6 (e.g., furan-2-ylmethyl vs. benzyl) alter diastereoselectivity during cyclization, as shown in comparative NMR studies .

How to resolve contradictions in spectroscopic data?

Q. Advanced

  • Dynamic NMR : Detect conformational exchange (e.g., hindered rotation of the furan group) causing split signals .
  • 2D techniques (COSY, HSQC) : Resolve overlapping peaks in crowded regions (e.g., aromatic protons at δ 6.5–7.5 ppm) .

What are the challenges in scaling up synthesis?

Q. Advanced

  • Continuous flow reactors : Improve heat/mass transfer for exothermic cyclization steps, reducing side products .
  • Pilot-scale crystallization : Optimize solvent gradients to maintain purity (>95%) while avoiding polymorphism .

How to confirm stereochemistry and regiochemistry?

Q. Basic

  • NOESY NMR : Detect spatial proximity between substituents (e.g., furan and methoxyphenyl groups) .
  • X-ray crystallography : Definitive proof of absolute configuration via SHELXL-refined structures .

What methodologies analyze intermolecular interactions in the solid state?

Q. Advanced

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., C–H···O interactions contributing 15–20% of surface area) .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen-bonding network robustness .

How to address low yields in multi-step syntheses?

Q. Advanced

  • Design of Experiments (DoE) : Statistically optimize variables (e.g., catalyst loading, temperature) using response surface methodology .
  • In-situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

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